4-(3-Bromopropoxy)benzoic acid
Overview
Description
4-(3-Bromopropoxy)benzoic acid is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.096 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a 3-bromopropoxy group at the para position. It is commonly used in organic synthesis and serves as an intermediate in the preparation of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-Bromopropoxy)benzoic acid can be synthesized through the reaction of 4-hydroxybenzoic acid with 3-bromopropanol in the presence of a suitable base, such as potassium carbonate . The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-Hydroxybenzoic acid+3-BromopropanolK2CO3,DMF4-(3-Bromopropoxy)benzoic acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopropoxy)benzoic acid undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 3-bromopropoxy group can be replaced by other nucleophiles, such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoic acid derivatives.
Esterification: Formation of esters of this compound.
Reduction: Formation of 4-(3-Bromopropoxy)benzyl alcohol.
Scientific Research Applications
4-(3-Bromopropoxy)benzoic acid is utilized in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex molecules.
Medicinal chemistry: Potential use in the development of pharmaceutical compounds.
Material science: As a building block for the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-(3-Bromopropoxy)benzoic acid depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In esterification reactions, the carboxylic acid group reacts with alcohols to form esters through a condensation reaction .
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromopropoxy)benzoic acid methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.
4-(3-Chloropropoxy)benzoic acid: Similar structure but with a chlorine atom instead of a bromine atom.
4-(3-Bromopropoxy)benzyl alcohol: Similar structure but with a benzyl alcohol group instead of a carboxylic acid group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-(3-bromopropoxy)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5H,1,6-7H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMIYTJIGXLOBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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